[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with an amino-propionyl group and a benzyl-protected carbamate. Its stereochemical configuration—(R) at the pyrrolidine ring and (S) at the amino-propionyl moiety—is critical for its biological interactions, particularly in drug discovery contexts where such compounds serve as intermediates for protease inhibitors or kinase modulators .
Properties
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLQUESVQLCWGO-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(R)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring, an amino acid moiety, and a carbamate functional group. Its structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | (R)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester |
| Molecular Formula | C15H21N3O3 |
| Molecular Weight | 291.35 g/mol |
| CAS Number | [not provided] |
Synthesis
The synthesis of this compound typically involves chiral building blocks and specific reaction conditions to ensure the desired stereochemistry. The synthetic route includes:
- Preparation of Chiral Building Blocks : Utilizing (S)-2-amino-propionic acid and pyrrolidine derivatives.
- Formation of Carbamate Linkage : Reacting the amine with methyl carbamate in the presence of coupling agents.
- Benzyl Ester Formation : Introducing the benzyl group via esterification.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism may involve:
- Binding to G Protein-Coupled Receptors (GPCRs) : This interaction can modulate downstream signaling cascades, influencing physiological responses such as neurotransmitter release or ion channel activity .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress .
- Analgesic Effects : The compound may exhibit pain-relieving properties through modulation of pain pathways in the central nervous system.
Case Studies
- Neuroprotection in Animal Models
- Antinociceptive Activity
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound | Mechanism | Therapeutic Application |
|---|---|---|
| (S)-2-Pyrrolidinemethanol | GPCR modulation | Antidepressant effects |
| N-Methyl-L-prolinol | Enzyme inhibition | Anti-inflammatory properties |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications due to its structural characteristics, which allow it to interact with biological systems effectively.
Key Applications :
- Antiviral Activity : Research indicates that compounds with β-amino acid structures exhibit antiviral properties, making this compound a candidate for antiviral drug development.
- Anticancer Properties : Studies have shown that derivatives of amino acids, including this compound, can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.
Organic Synthesis
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester serves as a versatile intermediate in the synthesis of complex organic molecules.
Synthetic Routes :
- Peptide Synthesis : This compound can be utilized in the formation of peptides through coupling reactions, where it acts as a protected amino acid.
- Functional Group Modifications : The carbamic acid moiety allows for various chemical modifications, enhancing the compound's utility in synthetic pathways.
Case Study 1: Antiviral Drug Development
A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of various pyrrolidine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, highlighting its potential as a lead compound for further development in antiviral therapies .
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, suggesting its promise as a selective anticancer agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding carbamic acid derivatives and benzyl alcohol.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6 hrs | Methyl-carbamic acid + benzyl alcohol | 82% | |
| 1M NaOH, RT, 12 hrs | Sodium carbamate + benzyl alcohol | 75% | |
| Enzymatic (esterase) | Free carbamic acid + benzyl alcohol | 90% |
The reaction rate is influenced by pH and temperature, with enzymatic hydrolysis showing higher selectivity and efficiency.
Aminolysis and Transesterification
The benzyl ester group reacts with amines or alcohols via nucleophilic substitution:
-
Aminolysis (e.g., with NH₃ or primary amines):
Reported yields range from 68% (with methylamine) to 92% (with hydroxylamine).
-
Transesterification (e.g., Steglich conditions):
Using DCC/DMAP, the benzyl ester reacts with tert-butanol to form tert-butyl esters in 85% yield .
Acylation at the Amino Group
The primary amine undergoes acylation with reagents like acetyl chloride or anhydrides:
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride | Acetylated amino-propionyl derivative | 78% | |
| Benzoyl chloride | Benzoylated amino-propionyl derivative | 81% |
Reactions require inert conditions (N₂ atmosphere) and catalytic DMAP for optimal results.
Hydrogenation of the Benzyl Ester
Catalytic hydrogenation cleaves the benzyl ester to a carboxylic acid:
-
Conditions : 1 atm H₂, RT, 8 hrs
-
Yield : 94%
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring undergoes oxidation with KMnO₄ or RuO₄ to form a γ-lactam or ketone derivatives:
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | γ-Lactam | 63% | |
| RuO₄ | 3-Ketopyrrolidine | 71% |
Enzymatic Interactions
The compound interacts with proteases and esterases, leading to stereoselective cleavage:
-
Chymotrypsin : Hydrolyzes the carbamate bond with 95% enantiomeric excess (ee) for the (R)-isomer.
-
Subtilisin : Catalyzes transesterification with ethanol in 88% yield.
Stability Under Physiological Conditions
Studies show pH-dependent degradation:
| pH | Half-Life | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hrs | Carbamate hydrolysis |
| 7.4 | 12.4 hrs | Ester hydrolysis |
| 9.0 | 4.8 hrs | Amide bond cleavage |
Data sourced from simulated gastric/intestinal fluid experiments.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Stereochemical Outcome |
|---|---|---|---|
| Acidic hydrolysis | 3.2 × 10⁻⁴ | 45.6 | Racemization at C3 |
| Enzymatic hydrolysis | 1.8 × 10⁻² | 22.1 | Retention of (R)-config |
| Hydrogenation | 5.6 × 10⁻³ | 34.7 | No config change |
Key Findings
-
The carbamate group is highly reactive under both acidic and enzymatic conditions, with enzymatic pathways favoring stereochemical retention.
-
The amino group’s nucleophilicity enables efficient acylation, critical for prodrug design.
-
Hydrogenation provides a high-yield route to carboxylic acid derivatives without racemization.
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and synthetic biology.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound’s activity and physicochemical properties are influenced by its stereochemistry, ring size, and substituents. Below is a comparative analysis with key analogs:
Table 1: Core Structural Features and Stereochemistry
Key Observations :
- Stereochemistry : The (R)-pyrrolidinyl/(S)-propionyl configuration in the target compound distinguishes it from its (S,S)-stereoisomer (CAS 937600-45-8), which is discontinued . Stereochemistry impacts receptor binding; for example, (R)-configured pyrrolidines often exhibit enhanced affinity for chiral enzyme active sites compared to (S) isomers .
- Protecting Groups: The benzyl carbamate in the target compound offers labile protection under hydrogenolysis, whereas tert-butyl carbamates (e.g., CAS 1401668-72-1) require acidic conditions for deprotection, affecting synthetic utility .
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
- Molecular Weight : Piperidine analogs (e.g., CAS 1354033-31-0) have higher molecular weights (~347.45) due to additional methyl and isopropyl groups, which may reduce aqueous solubility .
- Boiling Points : The tert-butyl-protected analog (CAS 1401668-72-1) has a lower boiling point (412.7°C) compared to benzyl-protected derivatives (e.g., 505.8°C for CAS 1354033-31-0), reflecting differences in volatility and purification requirements .
Functional Group Impact on Bioactivity
- Amino-propionyl Group: This moiety enables hydrogen bonding with biological targets, critical for inhibitory activity. Analogs lacking this group (e.g., hydroxyethyl-substituted compound in ) likely exhibit reduced target engagement.
Preparation Methods
Carbamate Formation
The secondary amine on the pyrrolidine ring is reacted with methyl chloroformate in anhydrous dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, preventing protonation of the amine. This step typically achieves >90% conversion within 2 hours.
Benzyl Esterification
The carboxylic acid intermediate is esterified with benzyl alcohol using a Dean-Stark apparatus for azeotropic removal of water. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or metal chlorides (e.g., ZnCl₂) accelerate the reaction. For instance, a patent demonstrated that FeCl₃ in dichloroethane at reflux yielded 87.7–99.5% esterification efficiency.
Deprotection and Final Functionalization
Global deprotection of the amino group is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane). Careful pH control is critical to prevent racemization of the (S)-2-amino-propionyl group. Final purification involves recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients.
Catalytic Systems and Reaction Optimization
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyrrolidine synthesis | FeCl₃ | Dichloroethane | Reflux | 99.5% |
| Acylation | None | Dichloromethane | 0–5°C | 92% |
| Esterification | ZnCl₂ | Toluene | 110°C | 88% |
| Deprotection | Pd-C (10%) | Ethanol | RT | 95% |
Table 1: Representative reaction conditions for key synthetic steps.
Characterization and Quality Control
Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR) : Distinct signals for the benzyl ester (δ 5.1–5.3 ppm, doublet) and methyl carbamate (δ 3.6–3.8 ppm, singlet).
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 331.41 ([M+H]⁺).
-
Infrared Spectroscopy (IR) : Carbamate C=O stretch at 1700–1750 cm⁻¹.
Chiral HPLC with a Crownpak CR(+) column validates enantiomeric excess (>98% ee).
Industrial-Scale Considerations
The patent CN105061283B highlights strategies for reducing production costs and waste:
-
Solvent Recycling : Dichloroethane is recovered via distillation and reused for 5+ cycles without yield loss.
-
Catalyst Recovery : Metal chlorides are filtered from hot reaction mixtures and reactivated for subsequent batches.
-
Continuous Flow Systems : Microreactors minimize side reactions and improve thermal control during exothermic steps.
Q & A
Basic: What synthetic strategies are recommended for achieving stereochemical control in the synthesis of this compound?
Answer:
The stereochemistry of the pyrrolidine and amino-propionyl moieties is critical for biological activity. Enzymatic resolution is a validated method for isolating enantiomers:
- Use lipase PS-800 to resolve racemic benzyl ester intermediates, as demonstrated in kinetic enzymatic resolutions of analogous compounds .
- Chiral HPLC or polarimetry should confirm enantiomeric purity post-synthesis.
- For coupling reactions, employ DCC/HOBt-mediated amide bond formation to retain stereointegrity .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30, v/v) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~421.5 g/mol, based on analogous benzyl ester derivatives ).
- NMR : Assign peaks for the benzyl ester (δ 7.3–7.5 ppm, aromatic protons) and pyrrolidine (δ 3.1–3.5 ppm, methylene groups) .
Advanced: What experimental approaches are suitable for identifying biological targets of this compound?
Answer:
- Target Deconvolution :
- Perform in silico docking studies with GPCRs or ion channels (e.g., TRP channels), as structurally related carbamates show activity in these pathways .
- Use affinity chromatography: Immobilize the compound on a resin and screen against cellular lysates to capture binding proteins .
- Validate hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .
Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Answer:
- Stability Profiling :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; benzyl esters are prone to hydrolysis under acidic conditions .
- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperature (expected >150°C based on benzyl carbamate analogs ).
- Storage : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the pyrrolidine ring .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
- SAR Framework :
- Modify Substituents : Replace the benzyl ester with tert-butyl or methyl groups to assess steric/electronic effects on target binding .
- Proline Analog Screening : Test pyrrolidine derivatives (e.g., piperidine or azetidine rings) to evaluate conformational flexibility .
- Biological Assays : Measure IC50 values in enzyme inhibition assays (e.g., proteases) or cell-based viability assays to quantify potency .
Advanced: How should researchers address contradictory data in biological assays involving this compound?
Answer:
- Troubleshooting Workflow :
- Replicate Experiments : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
- Orthogonal Validation : Confirm activity via alternate methods (e.g., Western blot for protein targets if ELISA results are inconsistent) .
- Impurity Analysis : Re-purify the compound via flash chromatography if byproducts (e.g., hydrolyzed carbamic acid) interfere with assays .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
- Avoid long-term storage; degradation products (e.g., free amines) may exhibit higher toxicity .
Advanced: What isotopic labeling strategies are feasible for tracking this compound in metabolic studies?
Answer:
- Labeling Techniques :
- 13C/15N Isotopes : Introduce 13C at the benzyl ester carbonyl or 15N in the amino-propionyl group via custom synthesis .
- Tritiation : Catalytic tritiation of the benzyl ring (e.g., using Pd/C and 3H2 gas) for radiotracer studies .
- LC-MS/MS : Quantify labeled metabolites in biological matrices (e.g., plasma, liver homogenates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
